molecular formula C8H5F6N3O B1282300 2-Amino-4,6-bis(trifluoromethyl)pyridine-3-carboxamide CAS No. 89990-38-5

2-Amino-4,6-bis(trifluoromethyl)pyridine-3-carboxamide

Cat. No. B1282300
CAS RN: 89990-38-5
M. Wt: 273.14 g/mol
InChI Key: UWZWJQLLUWGYIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Amino-4,6-bis(trifluoromethyl)pyridine-3-carboxamide involves multi-step reactions starting from basic chemical precursors. For instance, a novel aromatic diamine with a trifluoromethyl pendent group was synthesized from 1,4-cyclohexanedimethanol and 2-chloro-5-nitrobenzotrifluoride, which was then used to create a series of fluorinated polyamides through polymerization with various aromatic dicarboxylic acids . Another related compound, 2-hydroxy-4,6-bis(trifluoromethyl)pyridine-5-carboxylates, was synthesized using a two-step, one-pot method involving the condensation of 3-amino-4,4,4-trifluoro-2-butenoate with 4,4,4-trifluoroacetoacetyl chloride, followed by intramolecular cyclization . These methods demonstrate the versatility and reactivity of trifluoromethylated pyridine derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of compounds in the 2-Amino-4,6-bis(trifluoromethyl)pyridine-3-carboxamide family has been studied using various spectroscopic techniques. For example, a pyridine-2,6-dicarboxamide derivative was characterized by elemental analysis, FT-IR, and NMR spectroscopies, and thermal analysis . Additionally, the molecular geometry, vibrational frequencies, and NMR chemical shift values were calculated using density functional theory (DFT) and compared with experimental data, showing good agreement . These analyses provide detailed insights into the molecular structure and electronic properties of these compounds.

Chemical Reactions Analysis

The chemical reactivity of trifluoromethylated pyridine derivatives is highlighted by their ability to undergo further functionalization. For instance, the introduction of electrophiles at the 3-position and the elaboration of substituents at the 2- and 5-positions of 2-hydroxy-4,6-bis(trifluoromethyl)pyridine-5-carboxylates has been explored . Moreover, a pyridine-2,6-dicarboxamide derivative was used as a catalyst in the transfer hydrogenation reaction of various ketones, showcasing its potential in catalysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized polyamides derived from trifluoromethylated pyridine derivatives are remarkable. These polymers exhibit outstanding solubility in both polar and less polar solvents, can be cast into transparent, tough, and flexible films, and possess low dielectric constants, low water absorption, and high thermal stability . Such properties make them suitable for advanced microelectronic applications. The study of different solvents on the geometry, vibrational frequencies, total energies, and dipole moments of a pyridine-2,6-dicarboxamide derivative further emphasizes the influence of the environment on the properties of these compounds .

Scientific Research Applications

Agrochemicals

  • Field : Agriculture
  • Application : TFMP derivatives are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
  • Results : The major use of TFMP derivatives is in the protection of crops from pests .

Pharmaceuticals

  • Field : Pharmaceutical Industry
  • Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Results : The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis of Metal-Organic Frameworks (MOFs)

  • Field : Material Science
  • Application : TFMP is used in the synthesis of metal-organic frameworks (MOFs) .

Synthesis of Methiodide Salts

  • Field : Chemistry
  • Application : TFMP is used in the synthesis of methiodide salts .

Preparation of (trifluoromethyl)pyridyllithiums

  • Field : Chemistry
  • Application : TFMP is used in the preparation of (trifluoromethyl)pyridyllithiums .

Pest Control

  • Field : Pest Control
  • Application : As observed with other TFMP derivatives, the presence of fluorine and pyridine structure result in its superior pest control properties when compared to traditional phenyl-containing insecticides .

Preparation of Fluorinated Organic Chemicals

  • Field : Chemistry
  • Application : TFMP is used in the development of fluorinated organic chemicals . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .

Development of Pesticides

  • Field : Agriculture
  • Application : In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group, making these compounds an important subgroup of fluorinated compounds .

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

2-amino-4,6-bis(trifluoromethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F6N3O/c9-7(10,11)2-1-3(8(12,13)14)17-5(15)4(2)6(16)18/h1H,(H2,15,17)(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZWJQLLUWGYIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1C(F)(F)F)N)C(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F6N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10522021
Record name 2-Amino-4,6-bis(trifluoromethyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10522021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,6-bis(trifluoromethyl)pyridine-3-carboxamide

CAS RN

89990-38-5
Record name 2-Amino-4,6-bis(trifluoromethyl)-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89990-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4,6-bis(trifluoromethyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10522021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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